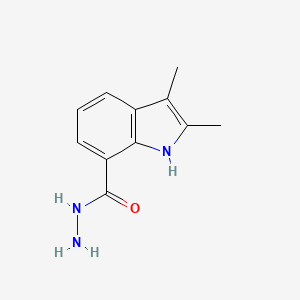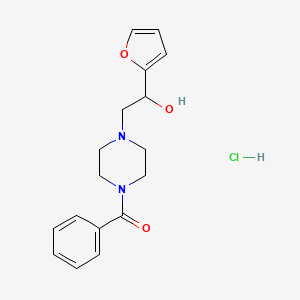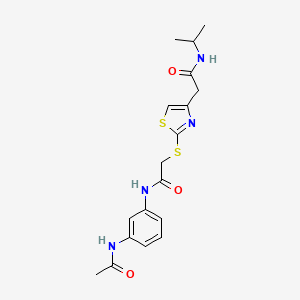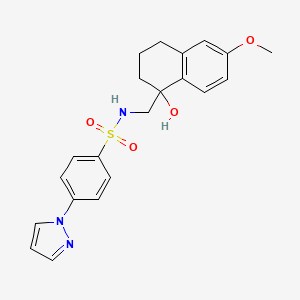![molecular formula C13H8ClF3N2O2 B2548911 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide CAS No. 339023-73-3](/img/structure/B2548911.png)
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of pyridine, which is a basic heterocyclic organic compound. It has a chlorine atom and a trifluoromethyl group attached to the pyridine ring, and it is further linked to a benzenecarboxamide group via an ether linkage .
Molecular Structure Analysis
The molecular structure of this compound includes a pyridine ring with a trifluoromethyl group and a chlorine atom attached. This is connected via an ether linkage to a benzenecarboxamide group . The InChI code for a similar compound is provided as1S/C12H6Cl2F3NO3S/c13-10-5-7 (12 (15,16)17)6-18-11 (10)21-8-1-3-9 (4-2-8)22 (14,19)20/h1-6H . Physical And Chemical Properties Analysis
This compound is likely to be a solid under normal conditions, with a melting point of 69-71°C . It is also likely to be stable under normal temperatures and pressures but may decompose under extreme conditions .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide”:
Agrochemical Applications
4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide is widely used in the agrochemical industry. Its derivatives are employed as active ingredients in pesticides and herbicides. These compounds are effective in protecting crops from various pests and diseases, contributing to increased agricultural productivity .
Pharmaceutical Development
This compound is significant in pharmaceutical research due to its potential therapeutic properties. It serves as a core structure in the synthesis of various drugs, particularly those targeting inflammatory and pain-related conditions. Its derivatives have shown promising results in preclinical trials for their analgesic and anti-inflammatory effects .
Veterinary Medicine
In veterinary medicine, derivatives of this compound are used to develop treatments for animal health. These include medications for controlling parasites and treating infections in livestock and pets. The compound’s efficacy and safety profile make it a valuable component in veterinary pharmaceuticals .
Material Science
The unique chemical properties of 4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}benzenecarboxamide make it useful in material science. It is used in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation. These materials are applied in various industrial processes .
Chemical Synthesis
This compound is a valuable intermediate in organic synthesis. It is used to create more complex molecules for various applications, including pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and stability make it a preferred choice for synthetic chemists .
Environmental Science
Research has explored the use of this compound in environmental science, particularly in the development of environmentally friendly pesticides. Its derivatives are designed to be effective against pests while minimizing environmental impact, contributing to sustainable agricultural practices .
Analytical Chemistry
In analytical chemistry, this compound is used as a standard or reference material for various analytical techniques. Its well-defined chemical properties allow for accurate calibration and validation of analytical methods, ensuring the reliability of experimental results .
Biological Research
The compound is also utilized in biological research to study its effects on biological systems. This includes investigating its mechanism of action, toxicity, and potential therapeutic applications. Such studies provide valuable insights into its biological activity and potential uses in medicine .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF3N2O2/c14-10-5-8(13(15,16)17)6-19-12(10)21-9-3-1-7(2-4-9)11(18)20/h1-6H,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZFGWALNYDIAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)OC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 4-{1H-pyrrolo[3,2-b]pyridin-3-yl}piperidine-1-carboxylate](/img/structure/B2548828.png)
![[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] 5-chloro-2-fluorobenzoate](/img/structure/B2548829.png)
![N-(benzo[d]thiazol-5-yl)-2-phenylacetamide](/img/structure/B2548832.png)




![N-(7-methyl[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2548841.png)

![N-[4-[2-(4-methoxyphenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2548843.png)



![4-ethoxy-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2548851.png)